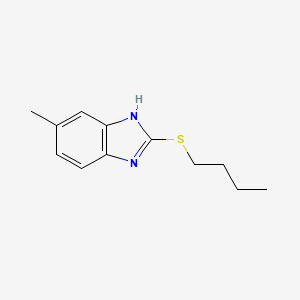

1H-1,3-Benzimidazole, 2-(butylthio)-5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . It is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities .

Synthesis Analysis

Benzimidazole and its derivatives can be synthesized by various methods. One such method involves the reaction of 1,2-arylenediamines with aldehydes, ketones, acid anhydrides, acid chlorides, esters, amides, nitriles, urea, in the presence of a catalyst . Another method involves a highly efficient one-pot procedure, cyclodehydration of the corresponding accessible carboxylic acids and 1,2-phenylenediamine derivatives, using 5 N hydrochloric acid as the catalyst and solvent .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused to an imidazole ring at the 4- and 5-positions of the imidazole ring . The imidazole is an important heterocyclic compound that is found in several natural compounds .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

Benzimidazole is a bicyclic heteroaromatic organic compound . Its IUPAC name is 1H-benzimidazole and it is also referred to as 1H-1,3-Benzimidazole or 1H-Benzo[d]imid-Imidazole .Scientific Research Applications

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those with specific substitutions at the 5-position, such as 5-methyl, have been studied for their potential to inhibit mammalian type I DNA topoisomerase activity. This enzyme is crucial for DNA replication and cell division, and its inhibition can be a strategy for cancer therapy. The study by Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, finding that compounds with specific electronic characteristics at the 5-position showed potent topoisomerase I inhibition (Alpan, Gunes, & Topçu, 2007).

Antimicrobial and Antifungal Agents

Novel heterocyclic compounds containing benzimidazole derivatives have been synthesized and shown to exhibit significant antimicrobial activity against pathogenic bacterial strains such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. These compounds have been evaluated for their minimum inhibitory concentration (MIC) revealing their potential as antimicrobial agents with specific derivatives showing the most effective activity against tested strains (Bassyouni et al., 2012).

Antioxidant Properties

Research into benzimidazole derivatives has also uncovered their potential as antioxidants. Studies have shown that certain benzimidazole compounds can inhibit lipid peroxidation in rat liver, suggesting their utility in protecting against oxidative stress-induced cellular damage. Kuş et al. (2004) synthesized a series of benzimidazole derivatives and found that specific compounds exhibited significant inhibition of lipid peroxidation, highlighting their antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and evaluated for their potential antihypertensive activity. Sharma et al. (2010) synthesized a series of benzimidazole compounds and assessed their effects on blood pressure, finding that certain derivatives exhibited potent hypertensive effects, indicating their potential use as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

In the field of industrial chemistry, benzimidazole derivatives have been investigated for their corrosion inhibition properties. Yadav et al. (2013) synthesized benzimidazole compounds and studied their effectiveness as inhibitors for mild steel corrosion in acidic solutions. Their findings suggest that these compounds can significantly reduce corrosion, making them valuable for industrial applications involving metal preservation (Yadav, Behera, Kumar, & Sinha, 2013).

Mechanism of Action

Future Directions

Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for drug discovery . Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name |

2-butylsulfanyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-4-7-15-12-13-10-6-5-9(2)8-11(10)14-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPSQLCQKZEDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1)C=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)